molecular formula C15H18N2OS2 B12249520 N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B12249520
M. Wt: 306.5 g/mol
InChI Key: VBVKAAFBLVPDRF-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using microwave irradiation to accelerate the reaction or employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene and pyridine rings can interact with various biological pathways, contributing to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a carboxamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

2-methylsulfanyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H18N2OS2/c1-15(2,11-6-8-20-9-11)10-17-13(18)12-5-4-7-16-14(12)19-3/h4-9H,10H2,1-3H3,(H,17,18)

InChI Key

VBVKAAFBLVPDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=C(N=CC=C1)SC)C2=CSC=C2

Origin of Product

United States

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